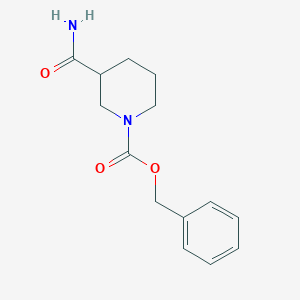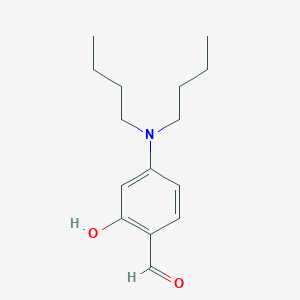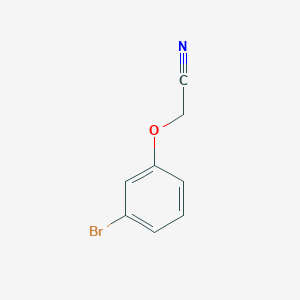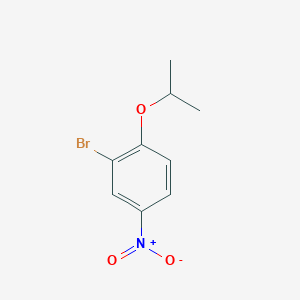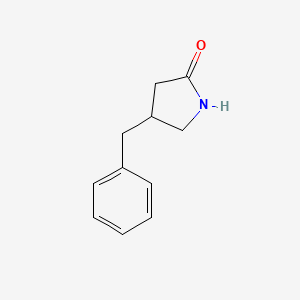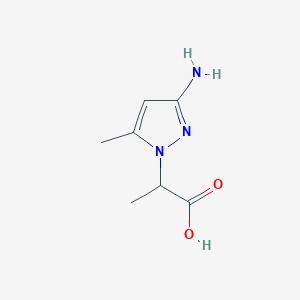
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid (AMPPA) is an organic compound belonging to the class of pyrazolopyridines. It is a five-membered heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as “2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid,” have demonstrated significant potential in treating tropical diseases like leishmaniasis and malaria. A study has shown that certain hydrazine-coupled pyrazole derivatives exhibit potent antileishmanial activity against Leishmania aethiopica and antimalarial effects against Plasmodium berghei in mice . These findings suggest that pyrazole-based compounds could be developed into effective pharmacophores for new antileishmanial and antimalarial agents.
Molecular Docking Studies
The same study also conducted molecular docking simulations to justify the potent antipromastigote activity of a pyrazole derivative, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This indicates that pyrazole derivatives could be tailored for targeted drug design, enhancing their efficacy and specificity.
Pharmacological Effects
Pyrazole compounds are known for their diverse pharmacological effects. They have been used to synthesize derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antinociceptive, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents . This versatility makes them valuable in the development of a broad spectrum of therapeutic agents.
Agrochemical Applications
Pyrazole derivatives are not only limited to pharmaceuticals but also extend to agrochemicals. They serve as important raw materials and intermediates in the synthesis of compounds used in agriculture, such as pesticides and herbicides . Their structural diversity allows for the creation of specialized molecules that can target specific pests or plant diseases.
Organic Synthesis and Dyestuff
In the realm of organic chemistry, “2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” can be utilized as an intermediate in the synthesis of complex organic molecules. Its reactive sites make it a versatile building block for constructing larger, more complex structures. Additionally, its derivatives can be used in the production of dyestuffs, contributing to the textile and coloring industries .
Eigenschaften
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-3-6(8)9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENKNPGXPNQRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

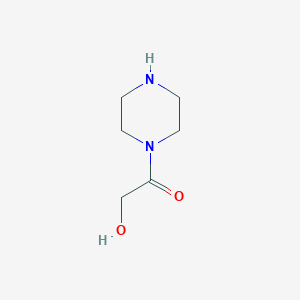
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)


![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)
